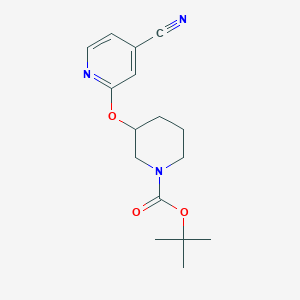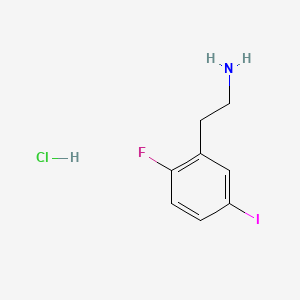![molecular formula C14H18N2O2 B13450982 1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a methoxyphenyl group attached to a prop-2-enoyl moiety, which is further linked to a piperazine ring
Vorbereitungsmethoden
The synthesis of 1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with piperazine in the presence of an appropriate catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out under reflux . Another approach involves the use of 4-methoxyphenylacetic acid, which is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with piperazine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Chemischer Reaktionen
1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the prop-2-enoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anti-cancer agent.
Wirkmechanismus
The mechanism of action of 1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades . The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: Differing by the position of the methoxy group.
1-(4-Methoxyphenyl)piperazine: Similar structure but lacks the prop-2-enoyl moiety.
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one: Contains a phenyl group instead of a piperazine ring. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H18N2O2 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
(E)-3-(4-methoxyphenyl)-1-piperazin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H18N2O2/c1-18-13-5-2-12(3-6-13)4-7-14(17)16-10-8-15-9-11-16/h2-7,15H,8-11H2,1H3/b7-4+ |
InChI-Schlüssel |
UDWKRDOZOPAMMO-QPJJXVBHSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCNCC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide](/img/structure/B13450899.png)

![(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(iodomethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B13450913.png)
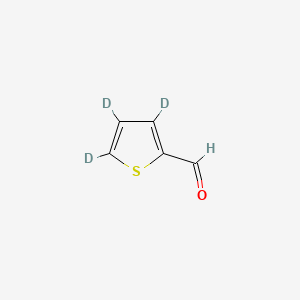
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)
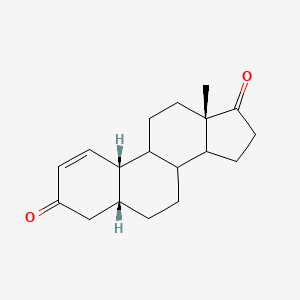

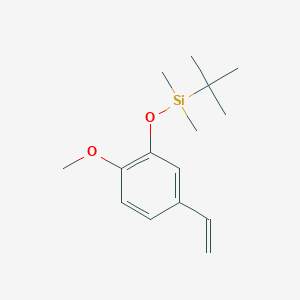


![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)
